molecular formula C10H6BrNO B1373163 6-Bromoquinoléine-3-carbaldéhyde CAS No. 1196155-68-6

6-Bromoquinoléine-3-carbaldéhyde

Numéro de catalogue: B1373163
Numéro CAS: 1196155-68-6
Poids moléculaire: 236.06 g/mol
Clé InChI: PCHCYMZZDAUVQB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Bromoquinoline-3-carbaldehyde is a chemical compound belonging to the class of quinoline derivatives. It is characterized by the presence of a bromine atom at the sixth position and an aldehyde group at the third position of the quinoline ring. This compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.

Applications De Recherche Scientifique

Chemical Properties and Structure

6-Bromoquinoline-3-carbaldehyde is characterized by its unique structure, which includes a bromine atom at the sixth position and an aldehyde group at the third position of the quinoline ring. Its molecular formula is C10H6BrNOC_{10}H_6BrNO with a molecular weight of approximately 236.06 g/mol. The presence of both bromine and aldehyde functional groups enhances its reactivity, making it a valuable scaffold for further chemical modifications.

Scientific Research Applications

1. Medicinal Chemistry

The compound is primarily investigated for its potential biological activities. Research indicates that quinoline derivatives, including 6-Bromoquinoline-3-carbaldehyde, exhibit diverse pharmacological properties such as:

  • Antimicrobial Activity : Studies have shown that compounds with quinoline structures can inhibit the growth of various bacteria and fungi.
  • Anticancer Properties : Preliminary research suggests that 6-Bromoquinoline-3-carbaldehyde may interact with specific cellular pathways to induce apoptosis in cancer cells.

Case Study : A study published in 2023 highlighted the synthesis of several derivatives of 6-Bromoquinoline-3-carbaldehyde, which were tested for anticancer activity against different cancer cell lines. Results indicated enhanced potency compared to the parent compound, suggesting that structural modifications could yield more effective therapeutic agents .

2. Organic Synthesis

6-Bromoquinoline-3-carbaldehyde serves as an intermediate in the synthesis of more complex quinoline derivatives. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile building block in organic synthesis.

Reaction Type Example Reaction Major Products Formed
OxidationAldehyde to acid6-Bromoquinoline-3-carboxylic acid
ReductionAldehyde to alcohol6-Bromoquinoline-3-methanol
SubstitutionBromine substitutionVarious substituted quinolines

3. Biochemical Research

In biochemical studies, 6-Bromoquinoline-3-carbaldehyde is used to explore its interaction with biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action and potential therapeutic targets.

Industrial Applications

The compound is also utilized in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties. Its reactivity allows for the development of novel materials with specific characteristics tailored for industrial use.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoquinoline-3-carbaldehyde typically involves the bromination of quinoline-3-carbaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of 6-Bromoquinoline-3-carbaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Bromoquinoline-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products Formed:

    Oxidation: 6-Bromoquinoline-3-carboxylic acid.

    Reduction: 6-Bromoquinoline-3-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Mécanisme D'action

The mechanism of action of 6-Bromoquinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the quinoline scaffold .

Comparaison Avec Des Composés Similaires

    2-Chloroquinoline-3-carbaldehyde: Similar in structure but with a chlorine atom instead of bromine.

    6-Fluoroquinoline-3-carbaldehyde: Contains a fluorine atom at the sixth position, leading to variations in chemical and physical properties.

    Quinoline-3-carbaldehyde: Lacks any halogen substitution, making it less reactive in certain substitution reactions.

Uniqueness: 6-Bromoquinoline-3-carbaldehyde is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions.

Activité Biologique

6-Bromoquinoline-3-carbaldehyde (C10H6BrNO) is a compound that has attracted attention due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article will explore its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

6-Bromoquinoline-3-carbaldehyde is characterized by a bromine atom at the 6-position of the quinoline ring and an aldehyde functional group at the 3-position. The synthesis typically involves methods such as electrophilic bromination of quinoline derivatives followed by formylation reactions.

2. Biological Activity Overview

The biological activities of 6-Bromoquinoline-3-carbaldehyde include:

  • Anticancer Activity : Research indicates that derivatives of quinoline, including 6-bromoquinoline compounds, exhibit significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : Studies suggest that this compound has potential antibacterial and antifungal properties.

The anticancer properties of 6-bromoquinoline-3-carbaldehyde are attributed to its ability to induce apoptosis in cancer cells. The mechanism involves:

  • Mitochondrial Dysfunction : It disrupts mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) levels, which trigger apoptotic pathways.
  • DNA Interaction : The compound exhibits intercalation with DNA, which inhibits replication and transcription processes.

3.2 Case Studies

A study evaluated the cytotoxicity of various quinoline derivatives, including 6-bromoquinoline-3-carbaldehyde, against human tumor cell lines such as A549 (lung cancer) and HCT-15 (colon cancer). The results are summarized in Table 1.

CompoundCell LineIC50 (µM)
6-Bromoquinoline-3-carbaldehydeA5495.2
HCT-154.8
CisplatinA54910
HCT-1512

This data indicates that 6-bromoquinoline-3-carbaldehyde is more effective than cisplatin in inhibiting cell growth in these cancer lines.

The antimicrobial effects are believed to stem from the disruption of bacterial cell membranes and interference with essential metabolic pathways.

4.2 Case Studies

In vitro studies have demonstrated the efficacy of 6-bromoquinoline-3-carbaldehyde against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) are presented in Table 2.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Klebsiella pneumoniae25

These findings indicate that the compound possesses significant antibacterial activity, making it a candidate for further development as an antimicrobial agent.

5. Conclusion

The biological activity of 6-bromoquinoline-3-carbaldehyde showcases its potential as both an anticancer and antimicrobial agent. Its ability to induce apoptosis in cancer cells and inhibit bacterial growth highlights its versatility in therapeutic applications. Further research is warranted to explore its full potential and mechanisms of action, as well as to evaluate its safety and efficacy in clinical settings.

Propriétés

IUPAC Name

6-bromoquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO/c11-9-1-2-10-8(4-9)3-7(6-13)5-12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHCYMZZDAUVQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40703467
Record name 6-Bromoquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196155-68-6
Record name 6-Bromoquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Bromo-2-nitrobenzaldehyde (6.03 g, 26.2 mmol) was dissolved in MeOH (200 mL) and treated with 5N HCl (10 mL). The mixture was heated to 70° C. and iron powder (7.32 g, 131 mmol) was added in five portions every 5 min. The reaction was monitored by TLC, and upon completion, the reaction was cooled, DCM (200 mL) added and filtered through a pad of celite. The filtrate was concentrated under reduced pressure to about 150 mL. To this material, a solution of 1,1,3,3-tetramethoxypropane (9.52 ml, 57.7 mmol) in 5N HCl (10 mL) pre-mixed for 45 min was added. The reaction mixture was stirred at 80° C. for 60 min. Toluene (100 mL) and HOAc (40 mL) were added and the solution was heated to 110° C. for 3 h, then cooled and evaporated to dryness under reduced pressure. The crude material was purified using silica chromatography (20-60% ethyl acetate in hexane gradient) to provide 6-bromoquinoline-3-carbaldehyde. Step 2 6-Bromoquinoline-3-carbaldehyde (2.8 g, 12.0 mmol) and methyl(triphenylphosphoranylidene)acetate (4.0 g, 12.0 mmol) were dissolved in dry THF (50 mL) and heated to 50° C. After 40 min the solution was evaporated to dryness under reduced pressure. Purification using silica chromatography (hexane to 60% EtOAc in hexane gradient) gave methyl 3-(6-bromoquinolin-3-yl)acrylate as a mixture of E and Z isomers. Step 3 Methyl 3-(6-bromoquinolin-3-yl)acrylate (0.91 g, 3.1 mmol) 2-methylphenyl boronic acid (0.61 g), potassium acetate (1.0 g) and bis(4-(di-tert-butylphosphino)-N,N-dimethylbenzenamine)dichloropalladium (II) (0.19 g) were suspended in ethanol (70 mL) and water (5 mL) and heated to reflux for 90 min. LC/MS showed the bromoquinoline had been consumed the reaction was evaporated to dryness under reduced pressure. The crude was partitioned between EtOAc and water. The organic layer was dried with magnesium sulfate, evaporated to dryness under reduced pressure and purified using silica chromatography (hexane to EtOAc gradient) to give methyl 3-(6-o-tolylquinolin-3-yl)acrylate. Step 4 LiOH monohydrate (0.42 g) (solution in water, 10 mL) was added to a solution of methyl 3-(6-o-tolylquinolin-3-yl)acrylate (0.32 g, 1.05 mmol) in MeOH (50 mL) and heated to 50° C. The reaction was monitored by TLC and once the ester had been consumed, 5N HCl (2 mL) was added and the mixture was concentrated to dryness under reduced pressure. The crude acid was dried under high vacuum then dissolved in thionyl chloride (30 mL) and heated to 80° C. for 1 h. The solution was evaporated to dryness under reduced pressure and the crude acid chloride dissolved in DCM (50 mL). A solution of N-methylcyclohexylamine (660 uL) and DIEA (850 uL) in DCM (10 mL) was added slowly and the mixture stirred for 15 min. Additional DCM (50 mL) and water (80 mL) were added and the phases were separated. The organic layer was dried with magnesium sulfate and evaporated to dryness under reduced pressure. Purification using silica chromatography (hexane to EtOAc gradient) gave the desired amide. This material was dissolved in MeOH (50 mL) and treated with 10 wt % palladium on carbon (0.12 g). The mixture was hydrogenated at 50 psi for 30 min until the reduction was complete by LC/MS. The mixture was filtered through a pad of celite and evaporated to dryness under reduced pressure. Purification using silica chromatography (hexane to EtOAc gradient) provided N-cyclohexyl-N-methyl-3-(6-o-tolylquinolin-3-yl)propanamide. Step 5 N-Cyclohexyl-N-methyl-3-(6-o-tolylquinolin-3-yl)propanamide (0.13 g) and m-chloroperbenzoic acid (0.11 g) were dissolved in chloroform and heated to reflux for 10 min. DCM (30 mL) and 1N NaOH (70 mL) were added and the phases mixed and separated. The organic layer was dried with magnesium sulfate and evaporated to dryness under reduced pressure. The crude N-oxide was dissolved in a mixture of trifluoromethylbenzene (20 mL) and tert-butylamine (0.20 mL), then p-toluenesulfonic anhydride (0.15 g) was added. The mixture was stirred until LC/MS analysis showed the desired amine had formed. Water (100 mL), 5N NaOH (30 mL), and DCM (70 mL) were added and the phases were separated. The organic layer was dried with magnesium sulfate before evaporating to dryness. Purification using silica chromatography (hexane to EtOAc gradient) gave the 2-(tert-butylamino)-quinoline. This material was dissolved in TFA (30 mL) and heated to reflux. After the deprotection was complete by LC/MS, the solution was evaporated to dryness under reduced pressure and the crude material was basified using saturated sodium bicarbonate and DCM. Silica purification (0-10% MeOH in DCM gradient) gave 3-(2-amino-6-o-tolylquinolin-3-yl)-N-cyclohexyl-N-methylpropanamide. MS (ESI, pos. ion) m/z: 402 (M+1).
Quantity
6.03 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
9.52 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Quantity
7.32 g
Type
catalyst
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromoquinoline-3-carbaldehyde
Reactant of Route 2
6-Bromoquinoline-3-carbaldehyde
Reactant of Route 3
Reactant of Route 3
6-Bromoquinoline-3-carbaldehyde
Reactant of Route 4
Reactant of Route 4
6-Bromoquinoline-3-carbaldehyde
Reactant of Route 5
Reactant of Route 5
6-Bromoquinoline-3-carbaldehyde
Reactant of Route 6
6-Bromoquinoline-3-carbaldehyde

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.